molecular formula C19H22N2O4S B4994829 3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-4-methoxybenzamide

3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-4-methoxybenzamide

カタログ番号 B4994829
分子量: 374.5 g/mol
InChIキー: GVRXQVYEQGLINQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-4-methoxybenzamide, also known as L-690,330, is a synthetic compound that belongs to the class of benzamide derivatives. It is a selective antagonist of dopamine D1 receptor, which is involved in the regulation of various physiological processes such as motor control, reward, and cognition.

作用機序

3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-4-methoxybenzamide acts as a selective antagonist of dopamine D1 receptors, which are predominantly located in the striatum and prefrontal cortex of the brain. By blocking the binding of dopamine to these receptors, this compound reduces the activity of the dopaminergic system, which is known to be hyperactive in various neuropsychiatric disorders. This leads to a decrease in the release of glutamate, which is a major excitatory neurotransmitter in the brain. The reduction in glutamate release is thought to underlie the cognitive and behavioral effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been found to reduce the locomotor activity induced by cocaine and amphetamine, suggesting its potential use as an anti-addiction medication. Moreover, it has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. This compound has also been found to reduce the release of glutamate in the prefrontal cortex, which is thought to underlie its cognitive and behavioral effects.

実験室実験の利点と制限

One of the major advantages of 3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-4-methoxybenzamide is its selective affinity for dopamine D1 receptors, which allows for the study of the specific role of these receptors in various neuropsychiatric disorders. Moreover, its ability to block the behavioral effects of cocaine and amphetamine makes it a valuable tool for studying drug addiction. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. Moreover, its potential side effects on other dopamine receptor subtypes need to be carefully evaluated.

将来の方向性

There are several future directions for the research on 3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-4-methoxybenzamide. One of the potential areas of application is the treatment of drug addiction, where this compound can be used to block the behavioral effects of drugs of abuse. Another potential area of application is the treatment of cognitive impairments in neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. Moreover, the development of more water-soluble analogs of this compound can improve its in vivo efficacy and usability. Finally, the potential side effects of this compound on other dopamine receptor subtypes need to be further evaluated to ensure its safety and efficacy.

合成法

The synthesis of 3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-4-methoxybenzamide involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with ethylamine to yield N-ethyl-4-methoxybenzamide. The next step involves the reaction of N-ethyl-4-methoxybenzamide with 4-bromo-3-nitrobenzenesulfonyl chloride to form 3-(4-bromo-3-nitrobenzenesulfonyl)-N-ethyl-4-methoxybenzamide. Finally, the reduction of 3-(4-bromo-3-nitrobenzenesulfonyl)-N-ethyl-4-methoxybenzamide with iron powder and acetic acid leads to the formation of this compound.

科学的研究の応用

3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a selective affinity for dopamine D1 receptors, which are implicated in the pathogenesis of several neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and drug addiction. This compound has been found to block the behavioral effects of cocaine and amphetamine in animal models, suggesting its potential use as an anti-addiction medication. Moreover, it has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.

特性

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-ethyl-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-20-19(22)15-8-9-17(25-2)18(12-15)26(23,24)21-11-10-14-6-4-5-7-16(14)13-21/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRXQVYEQGLINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。